Jayaditya Purkayastha,
Jatin Kalita,
Rajeev Kungur Brahma,
Robin Doley,
Madhurima Das
PMID: 30485958
DOI:
10.11646/zootaxa.4514.1.10
Abstract
We sampled snakes of the genus Xenochrophis from across Northeast India. The snakes were evaluated for both morphological and molecular parameters. Phylogenetic relationship was reconstructed using mitochondrial genes (Cytb, 12s rRNA, ND4). The genus Xenochrophis was found to be paraphyletic, X. piscator complex and X. punctulatus form a single clade with Atretium schistosum as their sister taxon. X. cerasogaster forms a distinct lineage. X. vittatus and X. trianguligerus are related to the genus Rhabdophis. Herein it is recommended that X. piscator complex, i.e. X. asperrimus, X. flavipunctatus, X. melanzostus, X. piscator, X. sanctijohannis, X. schnurrenbergeri and X. tytleri, as well as X. punctulatus be reallocated to the genus Fowlea.
J P OTERO
PMID: 24538403
DOI:
Abstract
Xiaolong Li,
Zhimou Guo,
Chaoran Wang,
Aijin Shen,
Yanfang Liu,
Xiuli Zhang,
Weijie Zhao,
Xinmiao Liang
PMID: 24503198
DOI:
10.1016/j.jpba.2014.01.002
Abstract
As a kind of promising anticancer compounds, the preparation of bufadienolides is a hot study spot. However, due to the complexity of biological sample, the purification of bufadienolides from a crude sample (toad skin) is a tough work. In this paper, we reported a new way based on positively charged C18 material (XCharge C18) to quickly separate and purify bufadienolides from toad skin. By this method, the different ionic feature of the amino acid conjugated bufadienolides (AACBs) and the free form bufadienolides (AAUBs) was firstly utilized to obtain distinct separation selectivity on the XCharge C18 column. Additionally, the peak tailing problem of AACBs on conventional C18 was resolved and better resolutions were achieved on the XCharge C18, thus, two kinds of bufadienolides on one column were successfully purified respectively. Taking F13 as an example, the method was validated by liquid chromatography-mass spectrometry (LC-MS), and then 4 AACBs as well as 4 AAUBs were simultaneously purified by preparative XCharge C18. In addition, the application of this method in other fractions was also validated. The results suggested that the developed method is a practical and promising tool for efficient separation and purification of bufadienolides from toad skin.
U CASABONA
PMID: 14816536
DOI:
Abstract
J P OTERO
PMID: 14811796
DOI:
Abstract
H CARDEZA
PMID: 14772109
DOI:
Abstract
Laura K Chico,
Heather A Behanna,
Wenhui Hu,
Guifa Zhong,
Saktimayee Mitra Roy,
D Martin Watterson
PMID: 19661215
DOI:
10.1124/dmd.109.028134
Abstract
CYP2D6 substrate status is a critical Go/No Go decision criteria in central nervous system (CNS) drug discovery efforts because the polymorphic nature of CYP2D6 can lead to variable patient safety and drug efficacy. In addition, CYP2D6 is disproportionately involved in the metabolism of CNS drugs compared with other drug classes. Therefore, identifying trends in small molecule properties of CNS-penetrant compounds that can help discriminate potential CYP2D6 substrates from nonsubstrates would allow additional prioritization in the synthesis and biological evaluation of new therapeutic candidates. We report here the conversion of the CNS drug minaprine from substrate to nonsubstrate, as well as the conversion of the related CNS drug minozac from nonsubstrate to substrate, through the use of analog synthesis and CYP2D6 enzyme kinetic analyses. No single molecular property strongly correlated with substrate status for this 3-amino-4-methyl-6-phenylpyridazine scaffold, although molecular volume and charge appeared to be indirectly related. A parsed database of CYP2D6 substrates across diverse chemical structures was assembled and analyzed for physical property trends correlating with substrate status. We found that a complex interplay of properties influenced CYP2D6 substrate status and that the particular chemical scaffold affects which properties are most prominent. The results also identified an unexpected issue in CNS drug discovery, in that some property trends correlative with CYP2D6 substrates overlap previously reported properties that correlate with CNS penetrance. These results suggest the need for a careful balance in the design and synthesis of new CNS therapeutic candidates to avoid CYP2D6 substrate status while maintaining CNS penetrance.
J M Contreras,
Y M Rival,
S Chayer,
J J Bourguignon,
C G Wermuth
PMID: 10052979
DOI:
10.1021/jm981101z
Abstract
Following the discovery of the weak, competitive and reversible acetylcholinesterase (AChE)-inhibiting activity of minaprine (3c) (IC50 = 85 microM on homogenized rat striatum AChE), a series of 3-amino-6-phenylpyridazines was synthesized and tested for inhibition of AChE. A classical structure-activity relationship exploration suggested that, in comparison to minaprine, the critical elements for high AChE inhibition are as follows: (i) presence of a central pyridazine ring, (ii) necessity of a lipophilic cationic head, (iii) change from a 2- to a 4-5-carbon units distance between the pyridazine ring and the cationic head. Among all the derivatives investigated, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y), which shows an IC50 of 0.12 microM on purified AChE (electric eel), was found to be one of the most potent anti-AChE inhibitors, representing a 5000-fold increase in potency compared to minaprine.1
W Boyer
PMID: 9315997
DOI:
10.1097/00004714-199710000-00015
Abstract
M T Kinirons,
S H Jackson,
L Kalra,
R T Trevit,
C G Swift
PMID: 12959320
DOI:
10.1111/j.1365-2125.1993.tb00381.x
Abstract
The psychomotor and cardiovascular effects of minaprine 100 mg, a novel antidepressant, were compared with amitriptyline 25 mg, as a positive control, and placebo in a single dose randomised double-blind crossover trial using an automated psychomotor test battery (APT), postural sway (PS), blood pressure (BP) and pulse in nine young and nine elderly healthy subjects. Analysis of variance, taking into account baseline values, showed that continuous attention test (CAT), critical flicker fusion threshold (CFFT), decision making test (DMT) and paired word association (PWA) were significantly impaired with amitriptyline compared with minaprine and placebo. Minaprine did not differ from placebo. Amitriptyline significantly lowered supine systolic blood pressure (BP) and all treatments produced significant decreases in heart rate in young and elderly. No age effect on psychomotor performance was seen. Minaprine compared favourably with amitriptyline using the APT with the doses used. The APT is useful in the evaluation of new drugs on psychomotor performance.